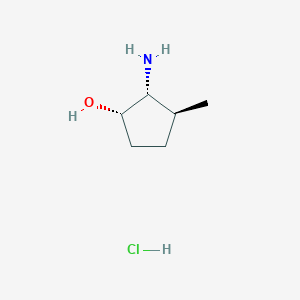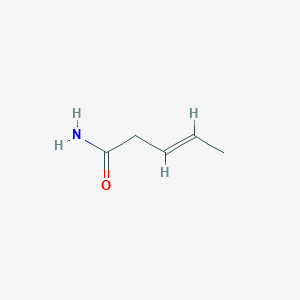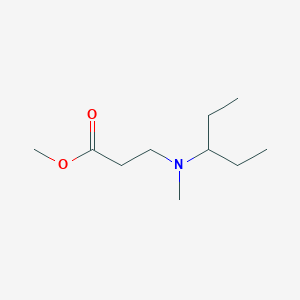![molecular formula C14H14BrN B11755646 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin ist eine organische Verbindung mit einer komplexen Struktur, die durch das Vorhandensein eines Bromatoms, zweier Methylgruppen und einer Aminogruppe gekennzeichnet ist, die an ein Biphenylgerüst gebunden sind. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorprodukten ausgehen. Ein übliches Verfahren beinhaltet die Bromierung von 2,2’-Dimethyl-[1,1’-Biphenyl] gefolgt von einer Aminierung. Die Reaktionsbedingungen umfassen oft die Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) in Gegenwart eines Radikalstarters wie Azobisisobutyronitril (AIBN) unter Licht oder Wärme, um den Bromierungsprozess zu erleichtern . Der anschließende Aminierungsschritt kann unter geeigneten Bedingungen mit Ammoniak oder einer Aminquelle erreicht werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile, wie Hydroxid- oder Alkoxidionen, substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidation und Reduktion: Die Aminogruppe kann zu Nitroso- oder Nitroderivaten oxidiert werden, während die Reduktion sie in ein Alkylamin umwandeln kann.
Kupplungsreaktionen: Die Biphenylstruktur ermöglicht Kupplungsreaktionen, wie Suzuki- oder Heck-Kupplung, um komplexere Moleküle zu bilden.
Gängige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplung: Palladiumkatalysatoren in Gegenwart von Basen wie Kaliumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So ergibt beispielsweise die Substitution mit Hydroxid ein Hydroxyderivat, während Kupplungsreaktionen erweiterte Biphenylsysteme erzeugen können.
Wissenschaftliche Forschungsanwendungen
3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als Vorläufer für die Synthese von pharmazeutischen Verbindungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Das Bromatom kann an Halogenbindungen beteiligt sein, während die Aminogruppe Wasserstoffbrücken bilden oder als Nukleophil in biochemischen Pfaden wirken kann. Die Biphenylstruktur verleiht Steifigkeit und Planarität, was die Bindung an Zielstrukturen beeinflussen kann.
Wirkmechanismus
The mechanism of action of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile in biochemical pathways. The biphenyl structure provides rigidity and planarity, which can influence its binding to targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Brom-2,2-dimethyl-1-propanol: Teilt die Brom- und Dimethylgruppen, unterscheidet sich jedoch in der Gerüststruktur.
2-Brom-2-methylpropan: Ähnlich in der Hinsicht, dass es eine Brom- und Methylgruppe besitzt, aber die Biphenylstruktur fehlt.
Einzigartigkeit
3’-Brom-2,2’-dimethyl-[1,1’-Biphenyl]-3-amin ist aufgrund seines Biphenylgerüsts einzigartig, das im Vergleich zu einfacheren bromierten Verbindungen besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in Anwendungen wertvoll, bei denen bestimmte Strukturmerkmale erforderlich sind.
Eigenschaften
Molekularformel |
C14H14BrN |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
3-(3-bromo-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,16H2,1-2H3 |
InChI-Schlüssel |
WMQMMPNMHZMQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


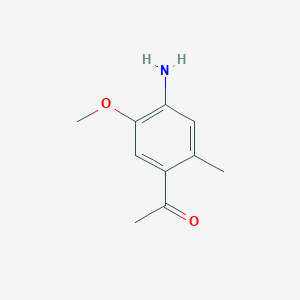
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
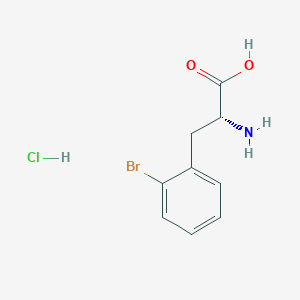
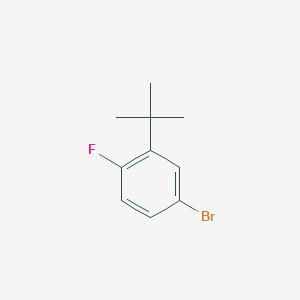


![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
